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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

addressing common issues encountered during experiments involving indium solder joint

reliability.
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Frequently Asked Questions (FAQs)
What are the most common failure modes in indium solder joints?

The primary failure mechanisms in indium solder joints include:

Creep Rupture: Due to indium's low melting point, it is susceptible to creep, which is time-

dependent deformation under a constant load. This can lead to the nucleation and

coalescence of cavities, eventually resulting in joint failure.

Voiding: The formation of gas-filled cavities within the solder joint can reduce the cross-

sectional area for load-bearing and heat dissipation, creating localized stress concentrations

and hot spots that compromise reliability.[1][2][3]

Phase Segregation: Under extreme and unidirectional thermal or electrical gradients, indium
can migrate towards one interface of the joint, leading to an accumulation of voids at the
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other interface and eventual failure.

Brittle Fracture: The formation of thick and brittle intermetallic compound (IMC) layers at the

solder/substrate interface can lead to cracking and failure under mechanical or thermal

stress.[4]

Thermal Fatigue: Repeated temperature fluctuations can induce stress in the solder joint due

to a mismatch in the coefficient of thermal expansion (CTE) between the solder and the

bonded materials, leading to crack initiation and propagation.[5]

What causes voiding in indium solder joints and what is an acceptable level?

Voiding is primarily caused by the outgassing of volatiles from the flux during the reflow

process.[1][3][6] If these gases become entrapped in the molten solder before it solidifies, voids

are formed.[2][3] Other contributing factors include:

Inadequate Reflow Profile: A rapid preheat rate can cause flux to boil and spatter, while an

insufficient time above liquidus (TAL) may not allow enough time for volatiles to escape.[7]

Solder Paste Chemistry: The type and amount of flux in the solder paste can significantly

influence void formation.[1][3]

Surface Finish and Oxidation: Oxides on the solder powder or substrate surfaces can hinder

proper wetting and coalescence, trapping flux and leading to voids.

Solder Volume: Insufficient solder paste volume can lead to "starvation voids" at the pad

interface.[6]

According to IPC-A-610, a common standard in electronics assembly, voiding in a solder joint is

generally considered a defect if the cumulative projected area of all voids in a single joint

exceeds 25% of the total joint area in an X-ray image.[8][9][10] However, for critical

applications, a lower percentage may be required, and it's often best to establish an

application-specific acceptance criterion.

How does oxidation affect indium solder joint reliability?
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Oxidation is a primary cause of poor solder wetting.[11] Indium readily oxidizes when exposed

to air, especially at elevated temperatures. This oxide layer acts as a barrier, preventing the

molten solder from making direct contact with the substrate, which is necessary for the

formation of a strong metallurgical bond.[11] Poor wetting can result in:

Solder balling up on the surface instead of spreading.[11]

Reduced solder joint area and strength.

Increased voiding due to trapped flux that is unable to be displaced by the solder.

To mitigate oxidation, it is crucial to use an appropriate flux to chemically remove the oxide

layer during reflow.[11] Soldering in an inert atmosphere, such as nitrogen, can also help to

minimize oxidation.[12]

What is the role of intermetallic compounds (IMCs) in joint reliability?

Intermetallic compounds (IMCs) are chemical compounds formed at the interface between the

solder and the substrate (e.g., Cu, Au, Ni). A thin, continuous IMC layer is essential for a good

metallurgical bond and a reliable solder joint.[13][14] However, the reliability can be

compromised if the IMC layer becomes too thick or brittle.[4][15]

Excessive IMC Growth: High reflow temperatures and long reflow times can lead to the

growth of thick IMC layers.[15] These layers are often brittle and can be a site for crack

initiation under stress.

Brittle IMC Phases: Certain IMCs, such as those formed between tin and gold, can be

inherently brittle and may lead to joint failure. Indium-based solders are often recommended

for soldering to gold because they dissolve gold to a lesser extent than tin-based solders,

reducing the formation of brittle gold-tin intermetallics.[16]

Why are my indium solder joints brittle?

Brittle indium solder joints are often a result of:

Excessive Intermetallic Compound (IMC) Growth: As mentioned above, thick and brittle IMC

layers are a common cause of embrittlement.[4] This can be exacerbated by high soldering
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temperatures or prolonged soldering times.

Contamination: Contaminants in the solder or on the substrate surfaces can interfere with

the formation of a proper metallurgical bond and lead to a brittle joint.

Cold Solder Joint: Insufficient heat during the soldering process can result in a "cold joint"

with a dull, rough appearance and poor wetting, leading to a weak and brittle connection.[17]

Work Hardening: While indium is very soft, repeated mechanical stress can cause some

degree of work hardening, making it more brittle.

What leads to cracking in indium solder joints?

Solder joint cracking is a significant reliability concern and can be caused by several factors:

Thermal Cycling: The repeated expansion and contraction of materials with different

coefficients of thermal expansion (CTE) during temperature changes is a primary cause of

fatigue cracks.[5][18]

Mechanical Stress: Vibration, shock, or other mechanical loads can induce stress in the

solder joint, leading to cracking, especially if the joint is already weakened by other defects.

[5][19]

Brittle Intermetallic Compounds: Cracks can initiate and propagate along thick or brittle IMC

layers at the solder/substrate interface.[4]

Insufficient Solder Volume: A solder-starved joint will have reduced mechanical strength and

be more susceptible to cracking under stress.

Troubleshooting Guides
Troubleshooting Void Formation
This guide provides a systematic approach to identifying and resolving voiding issues in

indium solder joints.

Question: What should I do if I observe excessive voiding in my indium solder joints?

Answer: Follow these troubleshooting steps:
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Characterize the Voids:

Location: Are the voids in the bulk of the solder, or concentrated at the interface with the

pad? Voids at the pad may indicate wetting issues or solder starvation.[6]

Size and Shape: Are they large and bubble-like (typical of outgassing) or small and

scattered?[6]

Quantify: Use X-ray inspection to determine the percentage of voiding.[10]

Review the Reflow Profile:

Preheat Ramp Rate: A ramp rate that is too fast can cause flux to boil. A recommended

ramp rate is between 0.75°C/s and 2°C/s.[7]

Soak Stage: A soak profile can sometimes help to reduce voiding by allowing more time

for volatiles to escape before reflow, especially for large components.[20]

Time Above Liquidus (TAL): Ensure the TAL is sufficient (typically 30-90 seconds) to allow

for complete outgassing.[20]

Peak Temperature: Excessively high peak temperatures can sometimes increase

outgassing from the flux.[3]

Evaluate Materials:

Solder Paste: Consider using a solder paste specifically formulated for low voiding.[1]

These pastes often have flux chemistries that outgas less at higher temperatures.

Flux Selection: Ensure the flux is compatible with the indium alloy and substrates. A

higher activity flux might improve wetting and help displace trapped gases, but could also

produce more volatiles.

Substrate and Component Surfaces: Check for oxidation or contamination on the

soldering surfaces, as this can impede wetting and trap flux.

Assess the Stencil and Printing Process:
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Solder Paste Volume: Insufficient solder paste can lead to "starvation voids". Consider

increasing the stencil aperture size or using a thicker stencil to increase the solder volume.

[6]

Stencil Design: For large thermal pads, consider modifying the stencil aperture to print

multiple smaller deposits instead of one large one. This can create channels for gas to

escape.[21]

Troubleshooting Poor Wetting & Dewetting
This guide addresses issues related to inadequate solder flow and coverage on the bonding

surfaces.

Question: My indium solder is balling up and not flowing across the pads. What is causing this

and how can I fix it?

Answer: This issue, known as poor wetting, is most commonly caused by oxidation.[11] Here is

a troubleshooting workflow:

Visual Inspection:

Does the solder appear as a balled-up droplet on the surface?[11]

Are there areas of the pad that are not covered by solder (non-wetting)?

Has the solder initially wet the surface and then pulled back, leaving a thin film

(dewetting)?

Surface Preparation and Cleanliness:

Oxidation: The primary culprit is often an oxide layer on the substrate or the solder itself.

[11]

Contamination: Ensure surfaces are free of dirt, grease, or other residues that can act as a

barrier to wetting.[22] Clean surfaces with a suitable solvent like isopropyl alcohol before

soldering.[22]

Flux Selection and Application:
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Flux Activity: A flux with higher activity may be needed to effectively remove stubborn

oxides.

Flux Volume: Ensure sufficient flux is present to cover the entire joint area during heating.

Flux Compatibility: Verify that the chosen flux is designed for use with indium alloys and

the specific substrate materials.

Reflow Process Optimization:

Atmosphere: Reflowing in an inert atmosphere (e.g., nitrogen) can significantly reduce

oxidation during the heating process.[12]

Temperature Profile:

An incorrect soldering temperature can lead to poor wetting.[23]

A soak stage in the reflow profile can help activate the flux and pre-clean the surfaces

before the solder melts.

A rapid ramp to peak temperature can sometimes improve wetting for solder preforms

by minimizing the time for oxidation to occur.[12]

Alternative Oxide Removal:

If flux cannot be used, consider alternative methods for oxide removal such as chemical

etches, plasma cleaning, or ultrasonic soldering.[11]

Troubleshooting Brittle Solder Joints and Cracking
This guide helps to diagnose and resolve issues of brittle fractures and cracking in indium
solder joints.

Question: My indium solder joints are failing due to cracking. What are the likely causes and

solutions?

Answer: Cracking in solder joints is typically a result of stress, which can be either thermally or

mechanically induced, often exacerbated by a brittle joint structure.[5]
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Failure Analysis:

Cross-Sectioning and SEM/EDS: Perform a cross-section of the failed joint to examine the

microstructure. Use Scanning Electron Microscopy (SEM) to view the fracture surface and

Energy Dispersive X-ray Spectroscopy (EDS) to identify the composition of different

phases, particularly the intermetallic compounds (IMCs).

Crack Location: Determine if the crack initiated and propagated through the bulk solder, at

the solder/IMC interface, or through the IMC layer itself. Cracks at the interface or through

the IMC often point to embrittlement issues.[4]

Investigate Intermetallic Compound (IMC) Layer:

Thickness: Measure the thickness of the IMC layer. An excessively thick IMC layer can be

a source of brittleness.

Composition: Identify the IMC phases present. Certain IMCs are more brittle than others.

Review Soldering Process:

Reflow Profile: High peak temperatures and long times above liquidus can lead to

excessive IMC growth.[15] Consider optimizing the profile to minimize thermal exposure

while still achieving good wetting.

Solder Alloy Selection: Ensure the solder alloy is appropriate for the substrate

metallization to avoid the formation of very brittle IMCs. For example, indium-containing

solders are often preferred over tin-lead for soldering to gold.[16]

Assess Mechanical and Thermal Stress:

Coefficient of Thermal Expansion (CTE) Mismatch: Significant CTE mismatches between

the bonded components will induce higher stress during thermal cycling, increasing the

likelihood of fatigue cracking.[5]

Mechanical Loading: Evaluate the assembly for sources of vibration, shock, or other

mechanical stresses that could contribute to joint failure.[5]
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Consider Joint Design:

Solder Volume: Ensure an adequate volume of solder is present to form a robust fillet,

which helps to distribute stress. Solder-starved joints are mechanically weak.

Component Placement: Proper component placement and board layout can help to

minimize stress on solder joints.[5]

Data & Properties
Table 1: Physical and Mechanical Properties of Pure
Indium

Property Metric Value Imperial Value

Melting Point 156.6 °C 313.9 °F

Density 7.31 g/cm³ 0.264 lb/in³

Tensile Strength 2.7 MPa 392 psi

Shear Strength 6.1 MPa 890 psi

Modulus of Elasticity 12.7 GPa 1840 ksi

Thermal Conductivity 83.7 W/m·K 581 BTU·in/hr·ft²·°F

Coefficient of Thermal

Expansion
33 µm/m·°C 18.3 µin/in·°F

(Data sourced from multiple references)

Table 2: Properties of Common Indium Solder Alloys
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Indalloy® #
Compositio
n (% by
weight)

Solidus (°C)
Liquidus
(°C)

Tensile
Strength
(MPa)

Shear
Strength
(MPa)

1E 52In / 48Sn 118 118 13.1 15.2

290 97In / 3Ag 143 143 - 5.5

4 100In 156.6 156.6 1.9 6.1

2
80In / 15Pb /

5Ag
149 154 17.6 14.8

7 50In / 50Pb 184 212 27.6 20.7

(Data sourced from Indium Corporation datasheets)

Experimental Protocols
Protocol 1: Shear Strength Testing of Indium Solder
Joints
Objective: To determine the shear strength of an indium solder joint, providing a quantitative

measure of its mechanical integrity.

Methodology:

Specimen Preparation: a. Prepare two substrates (e.g., copper coupons) with the desired

surface finish. b. Apply flux and a controlled amount of indium solder (e.g., as a preform or

paste) to one substrate. c. Assemble the second substrate to create a lap shear joint with a

defined bond area. d. Reflow the assembly using a controlled temperature profile. e. After

cooling, carefully clean any flux residue. f. Securely mount the specimen in the grips of a

universal testing machine equipped with a shear test fixture.

Testing Procedure: a. Apply a compressive or tensile load to the specimen at a constant

crosshead speed (e.g., 0.5 mm/min) to induce shear stress in the solder joint. b. Record the

load and displacement data until the joint fractures.
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Data Analysis: a. The shear strength is calculated by dividing the maximum load recorded by

the area of the solder joint. b. Analyze the fracture surface to determine the failure mode

(e.g., ductile fracture within the solder, brittle fracture at the IMC interface).

Protocol 2: Thermal Cycling for Reliability Assessment
Objective: To evaluate the long-term reliability of indium solder joints under thermal stress,

simulating the effects of temperature fluctuations during device operation.

Methodology:

Test Vehicle Preparation: a. Assemble test boards with components soldered using the

indium alloy of interest. Include a daisy chain pattern to allow for in-situ electrical resistance

monitoring.

Thermal Cycling: a. Place the test vehicles in a thermal cycling chamber. b. Program the

chamber to cycle between specified temperature extremes (e.g., -40°C to 125°C).[24] c.

Define the ramp rate (e.g., 10°C/min) and the dwell time at the temperature extremes (e.g.,

5-30 minutes).[24][25] d. Continuously monitor the electrical resistance of the daisy-chained

solder joints throughout the test.

Failure Analysis: a. A significant increase in resistance or an open circuit indicates a solder

joint failure. b. Periodically remove samples for cross-sectioning and microstructural analysis

to observe crack initiation and propagation. c. Correlate the number of cycles to failure with

changes in the solder joint's microstructure and shear strength.

Protocol 3: Cross-Sectioning and SEM/EDS Analysis of
Solder Joints
Objective: To visually inspect the internal structure of an indium solder joint to identify defects,

measure intermetallic (IMC) layer thickness, and analyze elemental composition.

Methodology:

Sample Encapsulation: a. Carefully cut a section of the board containing the solder joint of

interest. b. Mount the section in an epoxy resin to create a puck that is easy to handle for

polishing.
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Grinding and Polishing: a. Begin by grinding the sample with a series of progressively finer

grit silicon carbide papers to expose the cross-section of the solder joint. b. Follow with

polishing using diamond suspensions of decreasing particle size (e.g., 9 µm, 3 µm, 1 µm) to

achieve a mirror-like finish. c. A final polish with a fine colloidal silica or alumina suspension

may be used to remove any remaining fine scratches. Note: Due to the softness of indium,

care must be taken to avoid embedding polishing media into the solder. An alternative

method for soft materials is to use an argon ion beam for final polishing.[26]

Microscopic Analysis: a. Optical Microscopy: Perform an initial examination under an optical

microscope to get an overview of the joint quality and identify large defects. b. Scanning

Electron Microscopy (SEM): i. Place the polished sample in the SEM chamber. ii. Use

backscattered electron (BSE) imaging to obtain high-contrast images of the microstructure,

which is ideal for visualizing the IMC layers.[27] iii. Use secondary electron imaging (SEI) for

detailed topographical information of the surface.[27] c. Energy Dispersive X-ray

Spectroscopy (EDS/EDX): i. Use the EDS detector on the SEM to perform elemental

analysis of different regions within the solder joint. ii. This allows for the identification and

compositional mapping of the IMC phases.[27]
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Start: Excessive Voiding Observed
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Caption: Troubleshooting workflow for excessive voiding.
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Start: Poor Wetting Observed
(Solder Balling Up)

Primary Cause: Oxidation?
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Caption: Troubleshooting workflow for poor wetting.
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Reflow Process Parameters
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Caption: Relationship between process parameters and brittle joint formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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